![molecular formula C7H6N4S B2509178 N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine CAS No. 125142-81-6](/img/structure/B2509178.png)

N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

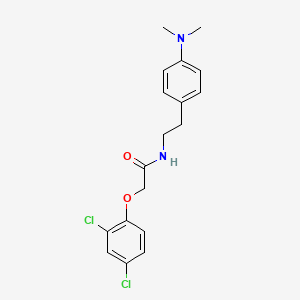

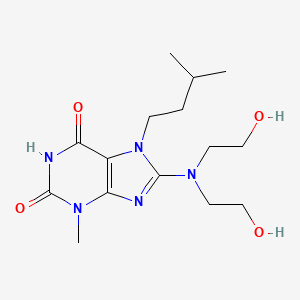

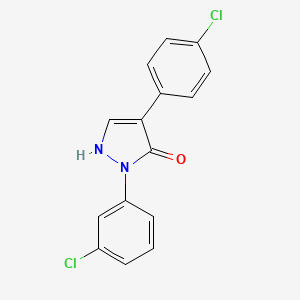

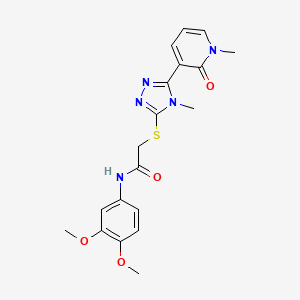

The compound N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine is a derivative of 4H-1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility in chemical reactions and its potential in pharmaceutical applications due to its various biological activities.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the reaction of 4-amino-4H-1,2,4-triazole with different reagents to introduce various substituents into the molecule. For instance, the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene leads to the formation of N-(4H-1,2,4-triazol-4-yl)acetamide, which can further react with various aromatic aldehydes to afford substituted acrylamides . Although the specific synthesis of N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine is not detailed in the provided papers, similar synthetic routes could be employed by using a thienylmethylidene derivative as the aromatic aldehyde.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was elucidated using this method, revealing a monoclinic system with specific geometric parameters . The molecular structure of N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine would likely show similar features characteristic of triazole derivatives, such as the potential for hydrogen bonding and a planar geometry around the triazole ring.

Chemical Reactions Analysis

Triazole derivatives are known to participate in various chemical reactions. The presence of multiple nitrogen atoms in the triazole ring makes it a versatile moiety for further functionalization. For example, the reduction of a benzylidene-thiazol-2-amine derivative with NaBH4 has been used to synthesize a compound with antitumor activity . The reactivity of N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine would be influenced by the substituents present on the triazole ring and could be explored in similar reduction reactions or other transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect properties such as solubility, melting point, and reactivity. The triazole ring itself contributes to the compound's stability and potential biological activity. The specific properties of N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine would need to be determined experimentally, but it can be anticipated that the compound would exhibit properties typical of triazole derivatives, such as moderate solubility in organic solvents and the potential for biological activity .

Applications De Recherche Scientifique

Complex Formation and Structural Analysis

Research has shown the potential of similar triazole compounds in forming complex structures with metals. For instance, a study by Sun et al. (2010) discussed the formation of a one-dimensional chain-like Ag(I) complex with a Schiff base ligand containing 4-amino-1,2,4-triazole. This complex exhibited unique structural properties and blue fluorescence at room temperature (Sun et al., 2010).

Synthesis and Characterization of Metal Complexes

Another study by Sancak et al. (2007) reported the synthesis and structural characterization of Cu(II), Ni(II), and Fe(II) complexes with a substituted triazole Schiff base derived from 4-amino-1,2,4-triazole. These complexes were characterized using various spectroscopic methods and showed different geometrical structures based on the metal ion involved (Sancak et al., 2007).

Novel Synthesis Approaches

Panchal and Patel (2011) explored the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole, highlighting a novel approach in the synthesis of triazole derivatives (Panchal & Patel, 2011).

Antimicrobial Applications

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these compounds exhibited good to moderate activities against various microorganisms, indicating their potential in medical applications (Bektaş et al., 2007).

Application in Industrial and Medicinal Chemistry

Nazarov et al. (2022) provided a comprehensive review of the industrial use of amino-1,2,4-triazoles, highlighting their applications in agriculture, medicine, and high-energy substances. This review offers insight into the diverse industrial applications of these compounds (Nazarov et al., 2022).

Propriétés

IUPAC Name |

(Z)-1-thiophen-3-yl-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c1-2-12-4-7(1)3-10-11-5-8-9-6-11/h1-6H/b10-3- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJDZYZPNMAOEJ-KMKOMSMNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=NN2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=N\N2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2509097.png)

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509102.png)

![2-[(2-Methylphenyl)methoxy]propanoic acid](/img/structure/B2509103.png)

![N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2509104.png)

![(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2509107.png)

![3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2509113.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2509114.png)